Ethyl (1-methyl-1H-indazol-3-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(1-methylindazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)8-10-9-6-4-5-7-11(9)14(2)13-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDDSVCYYHLMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90740448 | |
| Record name | Ethyl (1-methyl-1H-indazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90740448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919766-45-3 | |
| Record name | Ethyl (1-methyl-1H-indazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90740448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 1 Methyl 1h Indazol 3 Yl Acetate and Analogous 1,3 Disubstituted Indazole Derivatives
Established Synthetic Pathways for the Indazole Ring System Construction
The construction of the indazole ring is a fundamental step in the synthesis of this class of compounds. Methodologies often focus on forming the pyrazole (B372694) ring fused to a benzene (B151609) ring, with strategies designed to control the substitution pattern on the final molecule.
Regioselective N-Alkylation Strategies for 1-Methylation of the Indazole Core
The direct alkylation of the indazole ring typically yields a mixture of N-1 and N-2 isomers, as the 1H-indazole tautomer is generally more thermodynamically stable, while the N-2 position is often kinetically favored. nih.govconnectjournals.com Achieving regioselectivity for N-1 methylation is crucial for the synthesis of Ethyl (1-methyl-1H-indazol-3-yl)acetate.
Several factors influence the N-1/N-2 ratio, including the choice of base, solvent, and the nature of substituents on the indazole ring. beilstein-journals.orgresearchgate.net A highly effective and selective protocol for N-1 alkylation involves the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This system has demonstrated high N-1 regioselectivity for indazoles with a variety of substituents at the C3 position. nih.govresearchgate.net For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups show greater than 99% N-1 selectivity under these conditions. nih.govresearchgate.net The selectivity is attributed to a potential chelation mechanism where the Na+ cation coordinates with the indazole N-2 atom and an electron-rich atom in the C3 substituent. beilstein-journals.org
Conversely, steric and electronic effects of substituents elsewhere on the ring can direct the alkylation to the N-2 position. For example, indazoles with a nitro (NO2) or carboxylate (CO2Me) group at the C-7 position exhibit excellent N-2 regioselectivity. beilstein-journals.orgresearchgate.net
A specific synthesis of 1-methyl-1H-indazole-3-carboxylic acid methyl ester involves treating the parent ester with sodium hydride to form the anion, followed by reaction with methyl iodide in dimethylformamide (DMF). prepchem.com
| Reaction Condition | Substrate | Major Product | Selectivity (N-1:N-2) | Reference |
|---|---|---|---|---|
| NaH in THF | 3-Carboxymethyl-1H-indazole | N-1 Alkylindazole | >99:1 | nih.govresearchgate.net |
| NaH in THF | 3-tert-Butyl-1H-indazole | N-1 Alkylindazole | >99:1 | nih.govresearchgate.net |
| NaH in THF | 3-Carboxamide-1H-indazole | N-1 Alkylindazole | >99:1 | nih.govresearchgate.net |
| NaH in THF | 7-Nitro-1H-indazole | N-2 Alkylindazole | ≥96% N-2 | beilstein-journals.orgresearchgate.net |
| Mitsunobu (DBAD, PPh3) | 1H-Indazole | N-2 Alkylindazole | 1:2.5 | nih.gov |
| NaH, Methyl Iodide in DMF | Indazole-3-carboxylic acid methyl ester | 1-Methyl-1H-indazole-3-carboxylic acid methyl ester | High N-1 | prepchem.com |
Intramolecular Cyclization and Annulation Reactions for Indazole Formation
Intramolecular cyclization reactions are powerful methods for constructing the indazole core from acyclic precursors. These methods often provide good control over the substitution pattern.
One notable approach is the copper-catalyzed intramolecular Ullmann-type reaction. researchgate.netacs.org This method can be employed in a multi-step sequence starting from a substituted benzene derivative. For example, a process involving ortho-directed lithiation, formylation, condensation with methyl hydrazine (B178648) to form a hydrazone, and subsequent intramolecular Ullmann cyclization can yield a 1-methyl-1H-indazole. thieme-connect.com This strategy is advantageous for creating specifically substituted indazoles, although the Ullmann reaction itself can present challenges related to reactivity and thermal hazards. researchgate.netacs.org
Other cyclization strategies include:
Palladium-catalyzed C-H amination: This ligand-free intramolecular reaction can form 1H-indazoles from aminohydrazones. nih.gov
Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones: This approach offers a versatile route to 1H-indazoles under relatively mild conditions. nih.gov
Rhodium-catalyzed [4+1] annulation: The reaction of phenylhydrazines with 1-alkynylcyclobutanols, directed by the hydrazine group, can produce 1H-indazole derivatives through a C-H functionalization process. nih.gov
Reaction of arynes with N-tosylhydrazones: This method proceeds through a likely dipolar cycloaddition of in situ generated diazo compounds with arynes to yield 3-substituted indazoles. acs.org
| Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Intramolecular Ullmann-type Reaction | Hydrazones from 2-halobenzaldehydes | Copper-catalyzed C-N bond formation. | researchgate.netacs.orgthieme-connect.com |
| Palladium-catalyzed C-H Amination | Aminohydrazones | Ligand-free intramolecular cyclization. | nih.gov |
| Copper-catalyzed Cyclization | o-Haloaryl N-sulfonylhydrazones | Versatile approach with lower catalyst loading. | nih.gov |
| Rhodium-catalyzed [4+1] Annulation | Phenylhydrazines and 1-alkynylcyclobutanols | Hydrazine-directed C-H activation. | nih.gov |
| Aryne Cycloaddition | Arynes and N-tosylhydrazones | Forms 3-substituted indazoles. | acs.org |
Introduction and Derivatization of the Acetate (B1210297) Moiety at the C3 Position
Once the 1-methyl-1H-indazole core is established, the next critical step is the introduction of the ethyl acetate group at the C3 position. This can be achieved through direct functionalization of the C3-H bond or by building the side chain from a pre-installed functional group.
Direct C3-Functionalization Approaches on 1-Methyl-1H-Indazole Scaffolds
Direct C-H functionalization at the C3 position of an N-protected indazole is an atom-economical approach to introduce various substituents. chim.it
Zincation-Mediated Reactions: Regioselective C3-zincation of N1-protected indazoles can be achieved using reagents like TMP2Zn (TMP = 2,2,6,6-tetramethylpiperidyl). The resulting organozinc intermediate can then undergo Negishi cross-coupling reactions with appropriate electrophiles to introduce alkyl, aryl, or other groups at the C3 position. chim.it
Palladium-Catalyzed Cross-Coupling: While not a direct C-H activation, a common strategy involves initial halogenation (e.g., iodination) at the C3 position, followed by cross-coupling reactions. chim.it For instance, 3-iodo-1H-indazole (which can be N-methylated) serves as a versatile precursor for Suzuki-Miyaura cross-coupling with organoboronic acids to introduce aryl or other groups. mdpi.comrsc.org
Photoredox Minisci Chemistry: Visible-light-induced reactions have emerged as powerful tools for C-H functionalization. For 2H-indazoles, direct C3-carbamoylation has been achieved using visible light photoredox catalysis. nih.gov While specific examples for the direct C3-alkylation of 1-methyl-1H-indazole using this method to form an acetate linkage are less common in the provided sources, the principles of Minisci-type reactions suggest its potential for introducing alkyl radicals at the electron-deficient C3 position.
Synthesis via C3-Carbonyl Precursors and Subsequent Esterification
A more traditional and highly reliable method involves the synthesis of an indazole with a carbonyl group at the C3 position, which is then elaborated into the desired ethyl acetate moiety.
This two-step process typically involves:
Formation of a C3-carbonyl indazole: This can be 1-methyl-1H-indazole-3-carboxylic acid or its corresponding acid chloride. The synthesis of the carboxylic acid has been reported in the literature. nih.gov The acid can be converted to the more reactive acyl chloride, for example, by using thionyl chloride. A similar conversion is used in the synthesis of the drug Granisetron, which involves 1-methylindazole-3-carboxylic acid chloride as an intermediate. google.com
Conversion to the ester: The C3-carbonyl precursor can then be converted to the ethyl acetate group.
Esterification: 1-methyl-1H-indazole-3-carboxylic acid can be directly esterified to the corresponding ethyl ester using ethanol (B145695) in the presence of an acid catalyst. A similar procedure is used to make methyl 1H-indazole-3-ylacetate from the corresponding acid using methanol (B129727) and sulfuric acid. prepchem.com
Arndt-Eistert Homologation: To form the acetate group (—CH2COOEt), a one-carbon homologation is required. The Arndt-Eistert synthesis is a classic method for this transformation. Starting from 1-methyl-1H-indazole-3-carbonyl chloride, reaction with diazomethane (B1218177) would yield a diazoketone intermediate. Subsequent Wolff rearrangement in the presence of ethanol would furnish the desired product, this compound.
Multi-component Reaction Strategies for Accessing 3-Substituted Indazoles
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. rsc.orgnih.gov While MCRs for the direct synthesis of this compound are not explicitly detailed in the search results, related strategies highlight their potential for accessing diverse 3-substituted indazoles.
One relevant example is the reaction between arynes and N-tosylhydrazones, which yields 3-substituted indazoles. acs.org By choosing an N-tosylhydrazone derived from a ketone bearing an ester group, it might be possible to construct the desired C3-acetate side chain in a convergent manner. The development of novel MCRs remains an active area of research, and designing a specific MCR for this target compound would represent a significant synthetic innovation. rsc.org
Advanced Chemical Transformations for Diversifying the this compound Scaffold
Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi Coupling for C3-functionalization, Suzuki Coupling)
Transition metal-catalyzed cross-coupling reactions are paramount for introducing a wide array of substituents onto the indazole core, especially at the C3 position, which is crucial for modifying analogs of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide. wikipedia.org For the synthesis of C3-functionalized indazoles, a common strategy involves the use of a 3-haloindazole derivative (e.g., 3-iodo-1H-indazole) as the electrophile. This precursor can be coupled with various aryl or vinyl boronic acids or their corresponding esters. wikipedia.orgresearchgate.net The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like NaHCO₃ or K₂CO₃. researchgate.net The reaction conditions are generally mild, allowing for a broad functional group tolerance on both coupling partners. wikipedia.orgresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Indazole Functionalization
| Catalyst / Ligand | Base | Solvent(s) | Temperature (°C) | Coupling Partners | Reference |
| Pd(PPh₃)₄ | NaHCO₃ | DMF / Water | 80 | 3-iodo-indazole and aryl boronic acid | researchgate.net |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-bromo-indazole and heteroaryl boronic acids | researchgate.net |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / Water | 60 | Aryl halide and organoboron | harvard.edu |
Negishi Coupling: The Negishi coupling offers another powerful route for C3-functionalization, involving the reaction of an organozinc reagent with an organohalide catalyzed by a nickel or palladium complex. nih.gov A key strategy for the specific functionalization of the C3 position of indazoles is through a regioselective C3-zincation of an N-protected indazole, followed by the Negishi coupling. chim.it This two-step process allows for the introduction of various aryl and heteroaryl groups. chim.itfigshare.com This methodology has been shown to be scalable and tolerates a variety of functional groups on both the indazole scaffold and the coupling partner. figshare.com
The process typically begins with the protection of the indazole nitrogen (e.g., with SEM-Cl), followed by deprotonation at the C3 position using a strong base and subsequent transmetalation with a zinc salt like ZnCl₂. chim.it The resulting organozinc intermediate is then coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst. chim.itfigshare.com
C-H Activation and Functionalization Strategies on the Indazole Ring
Direct C-H activation has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials like organohalides or organometallics. nih.govbits-pilani.ac.in This approach allows for the direct conversion of C-H bonds on the indazole ring into new C-C, C-N, or C-O bonds.
Transition metals, particularly palladium and rhodium, are frequently employed to catalyze these transformations. nih.govnih.gov For instance, palladium(II)-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been achieved through an isocyanide insertion strategy, leading to the synthesis of diverse heterocyclic systems. researchgate.netnih.gov Rhodium(III)-catalyzed C-H activation/annulation sequences have also been developed to construct functionalized indazole derivatives in a single step. nih.govnih.gov These reactions can tolerate a range of functional groups and provide access to complex molecular architectures. nih.govnih.gov
Strategies often involve the use of a directing group to control the regioselectivity of the C-H activation. The choice of catalyst, oxidant, and solvent system is critical for achieving high efficiency and selectivity. nih.govrsc.org
Table 2: Overview of C-H Activation Strategies for Indazole Functionalization
| Metal Catalyst | Position Functionalized | Coupling Partner / Strategy | Key Features | Reference |
| Palladium(II) | C3 | Isocyanide Insertion | Synthesis of diverse heterocycles, construction of 4 bonds in one-pot. | nih.gov |
| Rhodium(III) / Copper(II) | C3 | Annulation with α-carbonyl sulfoxonium ylides | Serves as an efficient carbene precursor for C-H activation/cyclization. | nih.gov |
| Rhodium(III) | Annulation | Reaction with alkenes | C-H functionalization and cyclization to form indazoles. | nih.gov |
| Copper(I) | C3 | Intramolecular C-N bond formation | Synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. | researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogs
The creation of chiral analogs of this compound, where a stereocenter is introduced, is a significant challenge in synthetic chemistry. Asymmetric synthesis is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. mdpi.com
A notable advancement in this area is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-indazoles. mit.educhemrxiv.orgsemanticscholar.orgacs.orgnih.gov This method utilizes an umpolung strategy, where an N-(benzoyloxy)indazole acts as an electrophile, reversing the typical nucleophilic character of the indazole ring. semanticscholar.orgnih.gov By coupling these electrophilic indazoles with 1,1-disubstituted allenes in the presence of a copper catalyst and a chiral ligand, a variety of C3-allyl 1H-indazoles with quaternary stereocenters can be synthesized with high levels of enantioselectivity. mit.educhemrxiv.org
The reaction proceeds through a Zimmerman-Traxler-type transition state, and the enantioselectivity is controlled by steric interactions between the ligand, the substrate, and the allene. mit.educhemrxiv.orgacs.org The resulting chiral allyl group at the C3 position can be further modified, for instance, through hydroboration-oxidation to yield a primary alcohol or reduction to an alkyl group, thus providing access to a diverse range of chiral indazole derivatives. mit.edu
Another approach involves the asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. researchgate.net This cascade process can lead to the formation of enantioenriched fused polycyclic indazole architectures, demonstrating a pathway to introduce chirality into the indazole framework. researchgate.net While not directly producing analogs of this compound, these methodologies establish key principles for the stereoselective functionalization of the indazole core, which could be adapted to synthesize the target chiral analogs.
Structure Activity Relationship Sar and Structure Function Studies of Ethyl 1 Methyl 1h Indazol 3 Yl Acetate and Its Chemical Analogs
Systemic Analysis of Substituent Effects on the Indazole Ring
The indazole scaffold serves as a versatile framework in medicinal chemistry, often acting as a bioisostere for native structures like indole (B1671886). beilstein-journals.orgnih.gov Its biological properties are highly sensitive to the placement and nature of various substituents on the bicyclic ring system.
Influence of N1-Methylation on Conformational Preferences and Receptor Interactions
The substitution pattern on the pyrazole (B372694) ring of the indazole nucleus is a key determinant of its pharmacological profile. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally considered to be more thermodynamically stable. beilstein-journals.orgnih.gov The presence of a methyl group at the N1 position, as in Ethyl (1-methyl-1H-indazol-3-yl)acetate, serves a crucial function by locking the molecule into the 1H-tautomeric state. This pre-organization prevents tautomeric shifts upon binding to a biological target, thereby reducing the entropic penalty of binding and potentially enhancing affinity.
This fixed conformation ensures a consistent presentation of pharmacophoric features to the receptor. The regioselectivity of N-alkylation is a significant challenge in synthesis, as reactions can often yield a mixture of N1 and N2 isomers, which possess distinct biological and physical properties. beilstein-journals.orgnih.gov The development of selective N1-alkylation protocols is therefore a critical focus in the synthesis of bioactive indazoles. nih.gov The choice between N1 and N2 substitution fundamentally alters the molecule's shape and the vector of its hydrogen-bonding capabilities, directly impacting receptor interactions.
Exploration of Substituents on the Benzo Ring (C4-C7) for Pharmacological Modulation
Modifications to the fused benzo ring at positions C4 through C7 provide a powerful tool for fine-tuning the electronic, steric, and pharmacokinetic properties of indazole derivatives. Structure-activity relationship (SAR) studies have demonstrated that substituents at these positions can be critical for potency and selectivity.
For instance, in a series of indazole-based inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), the substituent groups at both the C4 and C6 positions were found to play a crucial role in inhibitory activity. nih.gov Similarly, for a class of glucagon (B607659) receptor antagonists, aryl groups at the C6 position were deemed essential for their biological function. nih.gov
Substituents at the C7 position have also been shown to be important. 7-Nitroindazole, for example, is a known inhibitor of nitric oxide synthase (nNOS). austinpublishinggroup.com Furthermore, the electronic nature of substituents at C7 can exert a significant influence on the regioselectivity of N-alkylation. Electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C7 position can direct alkylation to the N2 position, leading to a completely different regioisomer with a distinct pharmacological profile. beilstein-journals.org
Table 1: Impact of Benzo Ring Substitution on Biological Activity of Indazole Analogs
| Position | Substituent | Target/Activity | Reference |
|---|---|---|---|
| C4/C6 | Various | Crucial for IDO1 Inhibition | nih.gov |
| C6 | Aryl Groups | Essential for Glucagon Receptor Antagonism | nih.gov |
| C7 | -NO₂ (Nitro) | Nitric Oxide Synthase (nNOS) Inhibition | austinpublishinggroup.com |
| C7 | -OCH₃ (Methoxy) | Nitric Oxide Synthase (nNOS) Inhibition | austinpublishinggroup.com |
Strategic Derivatization at the C3 Position: Scope and Limitations
The C3 position of the indazole ring is a frequent site for substitution in many biologically active compounds. nih.gov However, direct functionalization at this position presents a significant synthetic challenge due to the lower nucleophilicity of C3 compared to the N1 and N2 positions. chemrxiv.orgpnrjournal.com
Despite these challenges, numerous methods have been developed to introduce a wide variety of functional groups at C3, including alkyl, aryl, and acyl groups. chim.it These derivatizations are often crucial for achieving the desired biological effect. For example, in the development of kinase inhibitors, diverse substituents at the C3 position are explored to optimize interactions within the ATP-binding pocket of the target enzyme. chim.it SAR studies on indazole-based inhibitors have shown that moieties like carbohydrazide (B1668358) at the C3 position are critical for potent enzyme inhibition. nih.gov
The limitations of C3 derivatization often necessitate multi-step synthetic sequences or the use of N-protected intermediates to achieve the desired transformation. chim.it Strategies such as regioselective metalation followed by cross-coupling reactions are commonly employed to overcome the inherent low reactivity of the C3 position. chim.it
Elucidation of the Role of the Ester Functionality at C3 in Biological Recognition
Contribution of the Ethyl Ester Group to Ligand Binding Affinity and Selectivity
The ethyl acetate (B1210297) group at the C3 position can participate in several types of non-covalent interactions within a receptor's binding site. The carbonyl oxygen of the ester is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors like the backbone N-H of an amino acid or the side chains of residues such as arginine, lysine (B10760008), or serine.
Bioisosteric Replacements of the Ester Group (e.g., Carboxylic Acids, Amides, Ketones) and their Impact on Activity
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. Replacing the C3-ester group with other functionalities that mimic its size, shape, and electronic properties can lead to improved compounds.
Common bioisosteres for esters include carboxylic acids, amides, and five-membered heterocyclic rings like oxadiazoles. researchgate.net Each replacement offers a different profile of hydrogen bonding capability, metabolic stability, and acidity/basicity.
Amides: The replacement of the ester oxygen with a nitrogen atom to form an amide introduces a hydrogen bond donor (on the N-H) while retaining a hydrogen bond acceptor (the carbonyl oxygen). This can lead to new, beneficial interactions with the target. SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers found that the specific 3-carboxamide regiochemistry was absolutely critical for activity; the reverse amide isomer was completely inactive, highlighting the profound impact of this bioisosteric switch. nih.gov
Carboxylic Acids: Hydrolysis of the ester to the corresponding carboxylic acid introduces a strongly acidic group that can form powerful ionic interactions (salt bridges) with basic residues like arginine or lysine in the receptor. This strategy was explored in the development of indazole propionic acid derivatives. google.com
Oxadiazoles: Heterocyclic rings such as 1,2,4-oxadiazoles are frequently used as metabolically stable bioisosteres of esters. researchgate.netnih.gov They maintain a similar spatial arrangement of hydrogen bond acceptors but are resistant to hydrolysis by esterase enzymes, which can improve the compound's duration of action. The introduction of a 1,2,4-oxadiazole (B8745197) ring into a 1H-indazole scaffold resulted in a potent and selective inhibitor of human monoamine oxidase B (MAO B). nih.gov
Table 2: Bioisosteric Replacements for the C3-Ester on the Indazole Ring
| Original Group | Bioisosteric Replacement | Key Change in Properties | Example/Impact | Reference |
|---|---|---|---|---|
| Ester (-COOEt) | Amide (-CONH₂) | Adds H-bond donor, alters electronics | Critical for CRAC channel blocker activity; specific regiochemistry required | nih.gov |
| Ester (-COOEt) | Carboxylic Acid (-COOH) | Adds acidic center, strong H-bond donor/acceptor, potential for ionic interaction | Used in AMPK activators | google.com |
| Ester (-COOEt) | 1,2,4-Oxadiazole | Metabolically stable, maintains H-bond acceptor sites | Led to potent and selective MAO B inhibitors | nih.gov |
Conformational Dynamics and Molecular Flexibility Studies of Indazole Derivatives
The conformational dynamics and molecular flexibility of this compound and its chemical analogs are critical determinants of their biological activity. These properties govern the three-dimensional arrangement of the molecule, influencing its ability to interact with biological targets. The inherent flexibility of the indazole core, combined with the rotational freedom of its substituents, gives rise to a complex conformational landscape that has been explored through various computational and experimental techniques.
The indazole ring system, a bicyclic heteroaromatic structure, is generally considered to be planar. However, substitution on the ring, particularly at the N-1 and C-3 positions, can influence its electronic properties and, to a lesser extent, its planarity. The 1H-tautomer of indazole is recognized as being thermodynamically more stable than the 2H-tautomer in various states, including the gas phase, solution, and solid state. nih.gov This stability preference is a key factor in the conformational behavior of N-substituted indazoles like this compound.
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences and energetic landscapes of indazole derivatives. These studies allow for the calculation of optimized molecular geometries, rotational energy barriers, and the relative energies of different conformers. For instance, in analogs such as 1-methyl-1H-indazole-3-carboxylic acid, the orientation of the carboxylic acid group relative to the indazole ring is a key conformational feature. nih.gov
The primary source of molecular flexibility in this compound stems from the rotational freedom around the single bonds of the ethyl acetate side chain at the C-3 position. The key dihedral angles that define the conformation of this side chain include the rotation around the C3-C(acetate) bond and the bonds within the ethyl ester group (C-O and O-C bonds).
The rotation around the bond connecting the indazole ring to the acetate side chain is of particular importance as it dictates the spatial orientation of the ester group relative to the bicyclic core. This rotation is subject to steric hindrance from the N-methyl group and the hydrogen atom at the C-4 position of the indazole ring. The interplay of these steric interactions and electronic effects, such as conjugation, determines the preferred conformations and the energy barriers between them.
Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable data for conformational analysis. For instance, the chemical shifts of protons and carbons in the indazole ring and its substituents are sensitive to their local chemical environment, which is influenced by the molecular conformation. nih.govresearchgate.net Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering direct evidence for their spatial proximity and thus helping to define the predominant conformation in solution.
The following table summarizes key aspects of conformational analysis for indazole derivatives based on available literature for analogous structures.
| Parameter | Method of Study | General Findings for Indazole Analogs | Relevance to this compound |
| Ring Planarity | X-ray Crystallography, DFT | The indazole ring is largely planar, though minor deviations can occur with bulky substituents. | The 1-methyl-1H-indazole core is expected to be predominantly planar. |
| Side Chain Conformation | DFT, NMR Spectroscopy | The orientation of substituents at C-3 is influenced by steric interactions with the N-1 substituent and the C-4 proton. | The ethyl acetate group will adopt conformations that minimize steric clash with the N-methyl group and the indazole ring. |
| Rotational Energy Barriers | DFT Calculations | Rotational barriers around single bonds connecting substituents to the indazole ring are typically in the range of a few kcal/mol, allowing for conformational flexibility at room temperature. | The ethyl acetate side chain is expected to exhibit relatively free rotation, allowing the molecule to adopt various conformations to interact with a binding site. |
| Molecular Flexibility | Molecular Dynamics Simulations | The indazole scaffold provides a rigid core, while side chains contribute significantly to the overall molecular flexibility. | The molecule will possess a balance of rigidity from the indazole core and flexibility from the ethyl acetate side chain, which is often crucial for biological activity. |
Mechanistic Investigations of Pharmacological Activities of Ethyl 1 Methyl 1h Indazol 3 Yl Acetate Derivatives in in Vitro Systems
Receptor Binding and Modulation Profiles
Derivatives built upon the indazole core have been shown to interact with several receptor families, acting as agonists, antagonists, or modulators. This versatility highlights the scaffold's adaptability in drug design.
While specific data on Ethyl (1-methyl-1H-indazol-3-yl)acetate's activity on GABAA receptors is not prominently available, the broader class of indazole-containing compounds has been investigated for modulation of various receptors. For instance, certain phenolic compounds have been studied as ligands for the benzodiazepine-site of GABAA receptors. researchgate.net
Indazole-based compounds have been successfully developed as agonists for the cholecystokinin (B1591339) A (CCK-A) receptor. A series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines were identified as selective CCK-A full agonists. nih.gov Structure-activity relationship (SAR) studies revealed that agonist efficacy was influenced by stereoelectronic factors within the C3 moiety of the benzodiazepine (B76468) structure. nih.gov While the binding affinity for CCK-A versus CCK-B receptors showed little dependence on the C3 moiety's structure, it was affected by other substituents. nih.gov
Furthermore, indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). nih.gov SAR studies on this series indicated that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were more potent. nih.gov The most potent N3-substituent was found to be 5-chlorothiophene-2-sulfonamide (B1586055), while N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were the most potent N1-substituents. nih.gov These aryl sulfonamide antagonists were found to bind to an intracellular allosteric site on the CCR4 receptor. nih.gov
| Receptor Target | Type of Modulation | Key Structural Features of Derivative | Reference |
|---|---|---|---|
| CCK-A | Agonist | 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine core | nih.gov |
| CCR4 | Allosteric Antagonist | Indazole arylsulfonamide scaffold; Methoxy/hydroxyl at C4; 5-chlorothiophene-2-sulfonamide at N3 | nih.gov |
Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms
The indazole nucleus is a key component in numerous enzyme inhibitors, particularly targeting kinases and other enzymes involved in disease pathology. Several anticancer drugs approved by the FDA, such as Axitinib and Pazopanib, feature an indazole core and function as kinase inhibitors. nih.govresearchgate.netrsc.org
Kinase Inhibitors: Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.gov
Extracellular signal-regulated kinase (ERK) 1/2: A series of indazole amide-based compounds have been optimized as potent ERK1/2 inhibitors. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Arylsulphonyl indazole derivatives and indazole-pyrimidine-based compounds have shown significant VEGFR-2 inhibitory properties. nih.gov For the latter, substitutions at the 2-position of the pyrimidine (B1678525) ring with hydrogen bond-forming groups like amide and sulfonamide resulted in enhanced activity. nih.gov
Fibroblast Growth Factor Receptor (FGFR): 1H-indazole derivatives have been identified as inhibitors of FGFR1-3. nih.gov SAR studies on 1H-indazol-3-amine derivatives revealed that a 2,6-difluoro-3-methoxyphenyl group led to potent enzymatic and antiproliferative activities. nih.gov
Other Kinases: Indazole derivatives have also been developed as inhibitors for Glycogen Synthase Kinase-3 (GSK-3), Interleukin-2-inducible T-cell Kinase (ITK), and Akt. nih.govnih.gov For GSK-3 inhibitors, 1H-indazole-3-carboxamide derivatives were found to bind to the ATP binding site. nih.gov
IDO1 Enzyme Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a key target in cancer immunotherapy. nih.govacs.org The 1H-indazole scaffold has been identified as a novel key pharmacophore with potent IDO1 inhibitory activity. nih.gov A series of 1H-indazole derivatives were synthesized, with some exhibiting IC50 values in the low micromolar range. nih.gov SAR analysis indicated that the 1H-indazole scaffold is essential for IDO1 inhibition, and substituents at the 4- and 6-positions significantly influence inhibitory activity. nih.gov Docking models suggest that these indazole derivatives interact with the ferrous ion of the heme group and key residues in hydrophobic pockets of the enzyme. nih.gov
| Enzyme Target | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| ERK1/2 | Indazole amides | Demonstrated potent inhibition of ERK1/2 enzyme activity. | nih.gov |
| VEGFR-2 | Indazole-pyrimidine hybrids | Amide and sulfonamide substitutions enhanced inhibitory activity. | nih.gov |
| FGFR1 | 1H-indazol-3-amine derivatives | 2,6-difluoro-3-methoxyphenyl group resulted in potent inhibition. | nih.gov |
| IDO1 | 1H-indazole derivatives | Scaffold is necessary for inhibition; substituents at C4 and C6 are critical for activity. | nih.gov |
Cellular Pathway Perturbation and Phenotypic Responses in Cell-Based Assays
The receptor modulation and enzyme inhibition properties of indazole derivatives translate into significant effects on cellular pathways, leading to observable phenotypic responses such as the inhibition of cell proliferation.
Antiproliferative Activity: Numerous studies have demonstrated the potent antiproliferative activity of indazole derivatives against a variety of human cancer cell lines. rsc.orgnih.gov For example, a series of novel polysubstituted indazoles showed IC50 values ranging from 0.64 to 17 µM against A2780 (ovarian carcinoma) and A549 (lung carcinoma) cell lines. nih.gov Another study identified compound 2f from a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values between 0.23 and 1.15 μM. rsc.org
Specific Cellular Signaling Modulation: The antiproliferative effects of these compounds are often linked to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction: Treatment of the 4T1 breast cancer cell line with an active indazole derivative (compound 2f) led to a dose-dependent increase in apoptosis. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org The same compound also caused a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels. rsc.org
Cell Cycle Arrest: Certain polysubstituted indazoles were found to trigger apoptosis and cause a block in the S phase of the cell cycle, accompanied by a decrease in the G2/M and/or G0/G1 phases. nih.gov Another derivative, compound 7d, induced a significant increase of cells in the G2/M phase, suggesting a mechanism potentially involving the microtubule system. nih.gov
Inhibition of Migration and Invasion: Indazole derivatives have also been shown to disrupt cancer cell migration and invasion. rsc.org Treatment with compound 2f resulted in a reduction of matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2. rsc.org
| Phenotypic Response | Cancer Cell Line(s) | Underlying Mechanism | Reference |
|---|---|---|---|
| Antiproliferation | A2780, A549, 4T1, IMR32, MDA-MB-231, T47D | Induction of apoptosis and cell cycle arrest. | rsc.orgnih.gov |
| Apoptosis | 4T1 | Upregulation of cleaved caspase-3/Bax; downregulation of Bcl-2; increased ROS. | rsc.org |
| Cell Cycle Arrest | A2780, A549 | Blockade in S phase or G2/M phase. | nih.gov |
| Inhibition of Migration | 4T1 | Reduction of MMP9 and increase of TIMP2. | rsc.org |
Target Selectivity and Polypharmacology Assessment of Indazole-Based Compounds
The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized in drug discovery. samipubco.comnih.gov The indazole scaffold is considered a privileged structure partly due to its propensity for polypharmacological effects, allowing derivatives to modulate multiple biological pathways. samipubco.com
Indazole-based compounds have been shown to interact with a diverse range of protein targets, including various kinases and membrane transporters. samipubco.comnih.gov This multi-targeting capability can be advantageous for treating complex diseases with multifactorial pathologies. samipubco.com For instance, a study involving 65 distinct indazole derivatives evaluated their activity across 17 different solute carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.gov This screening revealed that ten of the indazole compounds exhibited cross-target activity against transporters associated with neurodegeneration, metabolic reprogramming, and cancer multidrug resistance. nih.gov
Achieving selectivity, especially among highly similar targets like kinase family members, remains a significant challenge in drug design. nih.gov However, the structural versatility of the indazole core allows for modifications that can enhance selectivity. nih.gov For example, structure-based design has been employed to develop indazole derivatives that are selective inhibitors of specific kinases like CRAF or mutant forms of EGFR. nih.gov The optimization of substituents on the indazole ring system is a key strategy to improve not only potency but also the selectivity profile against off-target kinases. nih.govnih.gov Computational and experimental approaches are continuously being advanced to optimize the selectivity and efficacy of these compounds, leveraging the indazole scaffold to tackle previously "undruggable" targets. samipubco.com
Chemical Transformations and Advanced Derivative Design from the Ethyl 1 Methyl 1h Indazol 3 Yl Acetate Scaffold
Strategic Modifications of the Ethyl Acetate (B1210297) Side Chain
The ethyl acetate moiety at the 3-position of the indazole ring is a primary site for chemical derivatization. Modifications here can profoundly influence the compound's polarity, metabolic stability, and interactions with biological targets.
The ester functional group is readily transformed into other key functionalities, most notably carboxylic acids, amides, and alcohols.
Hydrolysis to Carboxylic Acids: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (1-methyl-1H-indazol-3-yl)acetic acid. libretexts.orgchemguide.co.uk Basic hydrolysis, often referred to as saponification, is typically carried out using an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and results in the formation of a carboxylate salt, which is then acidified to produce the free carboxylic acid. libretexts.org This reaction generally proceeds to completion. chemguide.co.uk Acid-catalyzed hydrolysis, using a strong acid in an excess of water, is a reversible process that is the reverse of esterification. libretexts.orgchemguide.co.uk The resulting (1-methyl-1H-indazol-3-yl)acetic acid is itself a key intermediate for further derivatization. google.comnih.gov
Amidation: The carboxylic acid produced from hydrolysis is a versatile precursor for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole), can be used to couple the acid with a diverse range of primary or secondary amines. derpharmachemica.com This approach allows for the introduction of various substituents to explore structure-activity relationships (SAR). For example, coupling with substituted anilines, benzylamines, or heterocyclic amines can modulate properties like target binding affinity and selectivity. derpharmachemica.comresearchgate.net
| Amine Coupling Partner | Resulting Amide Derivative Name | Potential Significance | Reference |
|---|---|---|---|
| Benzylamine | N-benzyl-1H-indazole-3-carboxamide | Introduction of a flexible, lipophilic group. | derpharmachemica.com |
| 4-Methylpiperazine | (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone | Incorporation of a basic, water-soluble moiety to improve pharmacokinetic properties. | researchgate.net |
| 2-(Pyrrolidin-1-yl)ethylamine | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | Adds a flexible, basic side chain that can form salt bridges. | researchgate.net |
| 4-Methylbenzo[d]thiazol-2-amine | N-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamide | Introduction of a rigid, heterocyclic system to explore specific binding pockets. | derpharmachemica.com |
Reductions: The carboxylic acid can also be reduced to the corresponding primary alcohol, 2-(1-methyl-1H-indazol-3-yl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting alcohol provides another point for diversification, for instance, through etherification or conversion to leaving groups for nucleophilic substitution reactions.
The ethyl group of the ester is not merely a placeholder but a tunable element for modulating the compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. omicsonline.org Altering the size, branching, and polarity of this alkyl moiety can significantly impact lipophilicity, metabolic stability, and bioavailability. omicsonline.orgpatsnap.com
For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) linear alkyl chains can systematically alter the compound's lipophilicity (logP). Increased lipophilicity can enhance membrane permeability and absorption but may also lead to increased metabolic degradation and lower solubility. nih.gov Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) can provide steric shielding, protecting the ester from hydrolysis by metabolic enzymes like esterases, thereby increasing the compound's half-life. omicsonline.org Conversely, incorporating polar functional groups (e.g., a short ether chain) into the alkyl group can enhance water solubility. nih.gov This strategy allows for fine-tuning the drug-like properties of the lead compound to achieve a desired pharmacokinetic profile. patsnap.comnih.gov
| Alkyl Group (R) in -COOR | Predicted Change in Lipophilicity | Predicted Effect on Metabolic Stability (vs. Esterases) | Potential Pharmacokinetic Consequence |
|---|---|---|---|
| Methyl (-CH₃) | Slightly decrease | Similar or slightly increased | May alter absorption and distribution profile. |
| n-Propyl (-CH₂CH₂CH₃) | Increase | Similar or slightly decreased | May improve membrane permeability. |
| Isopropyl (-CH(CH₃)₂) | Increase | Increase (steric hindrance) | Potentially longer half-life. |
| tert-Butyl (-C(CH₃)₃) | Significant increase | Significant increase (steric hindrance) | Increased stability, but may decrease solubility. |
| 2-Methoxyethyl (-CH₂CH₂OCH₃) | Decrease | May decrease | Improved aqueous solubility. |
Scaffold Hopping and Bioisosteric Replacements of the Indazole Nucleus
While modification of the side chain is a powerful strategy, altering the core indazole nucleus through scaffold hopping and bioisosteric replacement can lead to the discovery of novel chemotypes with entirely new biological activities or improved properties. nih.govresearchgate.net
Scaffold hopping involves replacing the central indazole core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. nih.govrsc.org The indazole ring is often considered a bioisostere of the indole (B1671886) nucleus, and hopping between these scaffolds is a common strategy in drug discovery. researchgate.netrsc.orgacs.org Other bicyclic heterocycles such as benzimidazoles, azaindazoles, or quinolines can also serve as effective replacements, potentially offering different hydrogen bonding patterns, metabolic profiles, and intellectual property space. nih.govnih.gov
Monocyclic heterocycles, such as pyrazole (B372694) or imidazole (B134444) rings, represent a more drastic scaffold hop that can reduce molecular weight and complexity while preserving key pharmacophoric features. For instance, a substituted pyrazole could mimic the pyrazole portion of the indazole ring and its interactions with a target protein. This approach can lead to compounds with improved physical properties, such as increased solubility. nih.govnih.gov
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Indazole | Indole | Classic bioisostere; alters H-bond donor/acceptor pattern and electronics. | researchgate.netrsc.org |
| Indazole | Benzimidazole | Preserves bicyclic structure but changes ring nitrogen positions, affecting geometry and basicity. | nih.gov |
| Indazole | Azaindazole (e.g., Pyrazolo[3,4-b]pyridine) | Introduces a nitrogen into the benzene (B151609) ring, modulating electronics and potentially improving solubility. | nih.gov |
| Indazole | Pyrazole | Reduces to a monocyclic core to decrease lipophilicity and molecular weight. | nih.gov |
| Indazole | Benzisoxazole | Replaces a nitrogen with oxygen, altering electronic properties and metabolic stability. | cambridgemedchemconsulting.com |
To confirm that a molecule's biological effect is due to interaction with a specific target, rationally designed chemical probes are invaluable tools. The ethyl (1-methyl-1H-indazol-3-yl)acetate scaffold can be adapted for this purpose. mdpi.com Chemical probes are typically designed by appending a reporter tag (like a fluorescent dye or biotin) or a reactive group (like a photo-affinity label) to the core molecule without disrupting its binding to the target. nih.gov
For example, the carboxylic acid derivative could be coupled to a linker attached to a fluorophore. This fluorescent probe could then be used in cellular imaging experiments to visualize the localization of the target protein. Alternatively, a biotin (B1667282) tag could be incorporated, allowing for affinity purification of the target protein from cell lysates for identification via mass spectrometry. The design of such probes is a critical step in modern chemical biology and drug discovery for validating drug targets and elucidating mechanisms of action. nih.govmdpi.com
Design of Prodrugs and Targeted Delivery Systems Incorporating the this compound Scaffold
Prodrug Design: The inherent ester functionality of this compound makes it a natural candidate for prodrug strategies. nih.gov A prodrug is an inactive or less active compound that is metabolized in vivo into the active drug. In this case, the ethyl ester can act as a prodrug of the more polar carboxylic acid. nih.gov The ester's greater lipophilicity may facilitate passage across cell membranes, after which intracellular esterases can hydrolyze it to release the active carboxylic acid form, effectively trapping the active drug inside the cell. This can be an effective strategy to improve the bioavailability of the corresponding acid. omicsonline.org
Targeted Delivery Systems: Beyond simple prodrugs, the indazole scaffold can be incorporated into more complex targeted delivery systems. researchgate.net This involves conjugating the molecule to a larger entity that directs it to a specific tissue or cell type. For example, the molecule could be linked to an antibody that recognizes a tumor-specific antigen, creating an antibody-drug conjugate (ADC). Upon binding to the cancer cell, the ADC is internalized, and the indazole-containing payload is released, exerting its effect locally and minimizing systemic toxicity. This approach is a cornerstone of modern targeted cancer therapy. researchgate.netrsc.org
Absence of "this compound" in Fragment-Based and De Novo Drug Design Literature
Despite a comprehensive search of scientific databases and scholarly articles, there is no specific information available detailing the use of the chemical compound "this compound" as a foundational scaffold or starting fragment in Fragment-Based Drug Design (FBDD) or de novo drug design approaches.
Fragment-Based Drug Design is a well-established method in medicinal chemistry for identifying lead compounds as part of the drug discovery process. This technique involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules.
Similarly, de novo design is a computational approach used to generate novel molecular structures with desired pharmacological properties. This method often utilizes known scaffolds or building blocks to construct new chemical entities tailored to a specific biological target.
While the indazole core is a recognized privileged scaffold in medicinal chemistry and has been incorporated into numerous drug candidates developed through various strategies, including FBDD and structure-based design, the specific derivative, this compound, does not appear in the public domain literature as a starting point for such studies.
Searches for case studies, fragment screening campaigns, or the design of advanced derivatives originating from this compound have not yielded any relevant results. The available literature focuses on other indazole-containing compounds and their applications in drug discovery. Therefore, it is not possible to provide a detailed article on the chemical transformations and advanced derivative design from this specific scaffold within the context of FBDD and de novo design as requested, due to the lack of available scientific data and research findings.
Future Perspectives and Emerging Research Avenues for Ethyl 1 Methyl 1h Indazol 3 Yl Acetate Research
Development of Sustainable and Green Synthetic Methodologies for Indazole Derivatives
The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint. The synthesis of indazole derivatives, including Ethyl (1-methyl-1H-indazol-3-yl)acetate, is an area ripe for innovation in sustainability. Traditional methods for creating the indazole core often rely on harsh reagents, high temperatures, and multi-step processes that generate significant waste. nih.gov Future research will likely focus on developing more eco-friendly and efficient synthetic routes.
Key areas of development include:
Catalyst-Based Approaches: Recent reviews highlight a major shift towards catalyst-based synthesis of indazoles, utilizing transition metals, as well as acid-base catalysts, to improve efficiency and selectivity. benthamdirect.comingentaconnect.com Future work could adapt these catalytic systems for the large-scale, sustainable production of this compound.
Green Solvents and Conditions: The use of greener solvents like polyethylene glycol (PEG) and even electrochemical approaches are being explored for indazole synthesis. organic-chemistry.org An ammonium chloride-catalyzed grinding protocol in ethanol (B145695) has also been reported as a novel, eco-friendly method for generating 1-H-indazoles, offering benefits like high yields and short reaction times. samipubco.com Adapting such protocols could significantly reduce the environmental impact of producing this compound.
Photochemical and Electrochemical Synthesis: Emerging strategies using photocatalysis and electrosynthesis offer novel, sustainable pathways for creating the indazole core by enabling specific bond formations (C-C, C-N, N-N) under mild conditions. doaj.org These modern techniques could provide innovative and efficient routes to this compound.
| Methodology | Traditional Approach | Emerging Green Alternative | Potential Benefit for this compound Synthesis |
|---|---|---|---|
| Catalysis | Stoichiometric reagents | Transition metal or organocatalysis benthamdirect.comingentaconnect.com | Higher efficiency, selectivity, and atom economy |
| Solvents | Volatile organic compounds (VOCs) | Polyethylene glycol (PEG), water, ethanol organic-chemistry.orgsamipubco.com | Reduced toxicity and environmental pollution |
| Energy Input | High-temperature reflux | Photocatalysis, electrochemistry, microwave irradiation nih.govdoaj.org | Lower energy consumption and faster reactions |
| Process | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions organic-chemistry.orgorganic-chemistry.org | Reduced waste, time, and resource consumption |
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Indazole Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govijirt.orgresearchgate.net For this compound, these computational tools can be leveraged to explore its chemical space, predict its biological activities, and design novel, more potent, and selective analogs.
Future applications of AI/ML in this area include:
De Novo Drug Design: Generative AI models can design entirely new indazole derivatives based on the core structure of this compound. These models can be trained on vast datasets of known active molecules to generate structures with a high probability of interacting with a specific biological target. mednexus.orgnih.gov
Predictive Modeling: AI/ML algorithms can build predictive models for various properties, including bioactivity, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. nih.gov This allows for the in silico screening of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing.
Structure-Activity Relationship (SAR) Analysis: Machine learning can identify complex patterns and relationships within SAR data that may not be apparent to human researchers. nih.gov This can provide deeper insights into how modifications to the this compound structure affect its biological function, guiding more effective lead optimization.
Drug Repurposing: AI can screen existing databases to identify new potential therapeutic uses for this compound by matching its molecular features to the profiles of various diseases and biological targets. nih.gov
Exploration of Novel and Underexplored Biological Targets for Indazole-Based Therapeutics
The indazole scaffold is known to interact with a wide array of biological targets, particularly protein kinases. nih.govmdpi.com While some targets are well-established, there is a vast and largely unexplored "target space" where this compound and its derivatives could prove effective. Future research will likely focus on screening this compound against novel and challenging targets implicated in various diseases.
Potential underexplored target classes include:
Protein Kinases: Many indazole-containing drugs, such as Pazopanib, are tyrosine kinase inhibitors. nih.govmdpi.com There are over 500 kinases in the human kinome, many of which remain underexplored as drug targets. This compound could be screened against panels of these kinases to identify novel anti-cancer or anti-inflammatory activities. For instance, fibroblast growth factor receptor 1 (FGFR1) and mitogen-activated protein kinase 1 (MAPK1) have been identified as targets for other indazole derivatives. benthamdirect.commdpi.com
Epigenetic Targets: Modulators of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) are a growing area of therapeutic interest. The structural features of the indazole ring may be suitable for designing inhibitors that fit into the binding sites of these enzymes.
Protein-Protein Interactions (PPIs): Disrupting PPIs is a challenging but promising therapeutic strategy. The diverse three-dimensional shapes accessible to indazole derivatives could lead to the discovery of molecules that can effectively block these interactions.
Microtubule Dynamics: Some novel indazole derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine site, demonstrating potent antitumor activity. nih.gov Investigating whether this compound or its analogs share this mechanism could open new avenues for cancer research.
| Target Class | Example Target | Therapeutic Area | Rationale for Screening this compound |
|---|---|---|---|
| Tyrosine Kinases | FGFR1, c-Kit mdpi.combenthamdirect.com | Oncology | Established activity of the indazole scaffold against kinases. nih.gov |
| Serine/Threonine Kinases | MAPK1, PDK1 nih.govmdpi.com | Oncology, Inflammation | Broad applicability of kinase inhibitors. |
| Cytoskeletal Proteins | Tubulin nih.gov | Oncology | Novel indazoles have shown activity as microtubule-targeting agents. nih.gov |
| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology, Neurology | Scaffold hopping from known inhibitors to the indazole core. |
Advancements in High-Throughput Screening and Combinatorial Chemistry for Indazole Library Synthesis
To explore the full therapeutic potential of the indazole scaffold, a systematic investigation of its chemical space is necessary. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for achieving this. nih.gov Future efforts will involve the creation and screening of large, diverse libraries of compounds centered around the this compound core.
Key advancements in this area will include:
Diversity-Oriented Synthesis (DOS): Rather than synthesizing one molecule at a time, DOS strategies can be employed to rapidly generate a wide variety of structurally diverse indazole analogs from a common starting material. This allows for a more comprehensive exploration of the structure-activity landscape.
Fragment-Based Screening: this compound itself, or its core indazole ring, could be used as a fragment in fragment-based drug discovery (FBDD). This involves screening small, low-molecular-weight fragments for weak binding to a target, and then growing or linking these fragments to create more potent leads.
High-Content Screening (HCS): Moving beyond simple binding assays, HCS uses automated microscopy and cellular imaging to assess the effects of compounds on complex cellular phenotypes. Screening a library of this compound derivatives using HCS could reveal unexpected mechanisms of action or identify compounds that reverse a disease phenotype in a cellular model.
DNA-Encoded Libraries (DELs): This technology involves synthesizing massive libraries of compounds where each molecule is tagged with a unique DNA barcode. This allows for the simultaneous screening of billions of different indazole derivatives against a target protein, dramatically increasing the scale and efficiency of hit identification.
The strategic design of screening libraries is crucial for success. thermofisher.com A focused library of this compound analogs would be optimized for drug-like properties and structural diversity to maximize the chances of identifying high-quality hit compounds in HTS campaigns. ku.edu
Q & A
Q. What synthetic routes are commonly employed for Ethyl (1-methyl-1H-indazol-3-yl)acetate?
- Methodological Answer : The compound is synthesized via esterification of the carboxylic acid derivative of 1-methyl-1H-indazole. A typical approach involves:
- Reacting 1-methyl-1H-indazol-3-ylacetic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions.
- Alternatively, coupling the indazole moiety with ethyl chloroacetate using a base like potassium carbonate in anhydrous DMF.
Purification is often achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the indazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and the methyl/ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂ of the ester).
- ¹³C NMR : Confirm the carbonyl (C=O, ~170 ppm) and quaternary carbons in the indazole ring.
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and N-H stretches (if present) .
Q. What solubility properties influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethyl acetate or dichloromethane. Solubility impacts:
- Reaction Solvent Choice : Use DMF for coupling reactions.
- Purification : Employ gradient elution with ethyl acetate/hexane in chromatography .
Advanced Research Questions
Q. How can discrepancies in NMR data be resolved during structural confirmation?
- Methodological Answer :
- Perform 2D NMR experiments (e.g., HSQC, HMBC) to correlate protons with adjacent carbons and confirm connectivity.
- Compare experimental data with computational predictions (DFT calculations for chemical shifts).
- Use X-ray crystallography (via SHELX ) to resolve ambiguities, especially if the compound crystallizes.
Q. What challenges arise in crystallizing this compound for X-ray diffraction?
- Methodological Answer :
- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) using slow evaporation.
- Crystal Quality : Optimize temperature and supersaturation. Tools like WinGX assist in data processing.
- If crystallization fails, consider derivatization (e.g., salt formation) to improve lattice stability .
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
- Solvent Effects : Use DMF or THF for better reagent solubility.
- Temperature Control : Maintain reflux conditions for esterification while avoiding side reactions (e.g., hydrolysis).
Monitor reaction progress via TLC or HPLC .
Q. How to analyze purity and identify by-products in synthetic batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate impurities.
- GC-MS : Volatile by-products (e.g., unreacted ethyl acetate) can be detected using headspace sampling .
- Elemental Analysis : Confirm stoichiometry of C, H, N .
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Refer to SDS guidelines for structurally similar indazole derivatives (e.g., Ethyl 2-(5-nitro-1H-indol-1-yl)acetate ):
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation of vapors.
- Store in airtight containers away from moisture and light.
- Dispose of waste via approved chemical disposal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
